molecular formula C8H15O3PS B1221009 tert-Butylbicyclophosphorothionate CAS No. 70636-86-1

tert-Butylbicyclophosphorothionate

Cat. No.: B1221009
CAS No.: 70636-86-1
M. Wt: 222.24 g/mol
InChI Key: VTBHBNXGFPTBJL-UHFFFAOYSA-N
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Description

Tert-butylbicyclophosphorothionate: is a bicyclic phosphate compound known for its potent convulsant properties. It is an extremely effective antagonist of the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the central nervous system .

Mechanism of Action

Target of Action

Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).

Mode of Action

TBPS binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.

Biochemical Pathways

The primary biochemical pathway affected by TBPS is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, TBPS can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .

Pharmacokinetics

Given its potent activity and its ability to influence neural signaling, it is likely that tbps can cross the blood-brain barrier and reach its target sites in the central nervous system .

Result of Action

The binding of TBPS to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that TBPS could cause seizures or other disruptions in normal neural activity.

Biochemical Analysis

Biochemical Properties

Tert-Butylbicyclophosphorothionate plays a significant role in biochemical reactions, primarily as a GABA receptor antagonist . It interacts with GABA_A receptors, inhibiting their function and leading to convulsant effects . The compound binds to the GABA_A receptor complex, specifically at the picrotoxin binding site, which results in the inhibition of chloride ion flux through the receptor . This interaction disrupts the inhibitory neurotransmission mediated by GABA, leading to increased neuronal excitability .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating GABAergic signaling pathways . The inhibition of GABA_A receptors by this compound leads to increased neuronal excitability and can induce convulsions . Additionally, this compound affects gene expression and cellular metabolism by altering the balance of excitatory and inhibitory neurotransmission . The disruption of GABAergic signaling can have downstream effects on various cellular processes, including synaptic plasticity, neuronal development, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the GABA_A receptor complex . By binding to the picrotoxin binding site, it inhibits the function of the receptor, preventing chloride ions from passing through the channel . This inhibition leads to a decrease in inhibitory neurotransmission, resulting in increased neuronal excitability . The compound’s ability to modulate GABAergic signaling pathways makes it a valuable tool for studying the role of GABA_A receptors in various physiological and pathological conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that this compound can induce convulsions and other neurological effects in both in vitro and in vivo models . The temporal effects of this compound are influenced by its concentration, duration of exposure, and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild convulsions and increase neuronal excitability . At higher doses, it can cause severe convulsions and even death . The lethal dose (LD50) of this compound in mice is approximately 53 μg/kg . These dosage-dependent effects highlight the importance of careful dosing and monitoring when using this compound in experimental studies .

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is part of the human exposome and interacts with various enzymes and cofactors involved in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its effects on cellular function . The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on GABA_A receptors and other biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to its site of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butylbicyclophosphorothionate typically involves the reaction of tert-butyl alcohol with phosphorus trichloride, followed by the addition of sulfur. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphines or phosphine oxides .

Comparison with Similar Compounds

Similar Compounds

    Iso-propylbicyclophosphorothionate: (IPTBO)

    Ethylbicyclophosphorothionate: (EBOB)

Comparison: : Tert-butylbicyclophosphorothionate is unique in its high potency as a GABA receptor antagonist compared to similar compounds like iso-propylbicyclophosphorothionate and ethylbicyclophosphorothionate. Its distinct bicyclic structure and tert-butyl group contribute to its enhanced activity and specificity for the GABA receptor .

Properties

IUPAC Name

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBHBNXGFPTBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C12COP(=S)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058464
Record name tert-Butyl bicyclo[2 2 2]phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70636-86-1
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70636-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylbicyclophosphorothionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl bicyclo[2 2 2]phosphorothionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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